N*1*-Cyclopropyl-N*1*-pyridin-4-ylmethyl-ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a pyridin-4-ylmethyl moiety. The cyclopropyl group contributes steric bulk and metabolic stability, while the pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) enables π-π interactions and modulates electronic properties. This compound is listed in chemical catalogs (e.g., CymitQuimica Ref: 10-F086734) but is currently discontinued .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-8-14(11-1-2-11)9-10-3-6-13-7-4-10/h3-4,6-7,11H,1-2,5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFADYUQPOTXILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the following steps:
Cyclopropylamine Synthesis: Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
Pyridin-4-ylmethylamine Synthesis: Pyridin-4-ylmethylamine can be prepared by the reduction of pyridine-4-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of cyclopropylamine and pyridin-4-ylmethylamine using a suitable coupling agent, such as carbonyldiimidazole (CDI), under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Reduction Products: Reduction reactions can yield secondary or tertiary amines.
Substitution Products: Substitution reactions can result in the formation of various substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can be used to study protein interactions and enzyme activities. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can be used as a precursor for the synthesis of various chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*ClogP values estimated based on structural analogs in .
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The target compound’s pyridin-4-ylmethyl group balances moderate lipophilicity (ClogP ~1.5), whereas dichlorobenzyl derivatives (ClogP ~3.5) are highly lipophilic, favoring membrane permeability but risking solubility issues .
- Fluorobenzyl and chloropyridinyl analogs exhibit intermediate ClogP values (~2.0–2.8), optimizing both solubility and bioavailability .
Heterocycle Influence: Pyridine vs. Piperidine: Pyridine’s aromaticity enables π-π stacking in drug-receptor interactions, while piperidine’s basic nitrogen enhances solubility in acidic environments (e.g., gastrointestinal tract) .
Biological Activity: Piperazine-derived analogs (e.g., 1,4-disubstituted piperazine-2,3-diones) demonstrated significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica in vitro . Chloro and fluoro substitutions are associated with enhanced antimicrobial and antifungal activities due to electronegativity and steric effects .
Safety Profiles :
- Piperidine-containing derivatives (e.g., ) are classified as irritants, while halogenated compounds (e.g., dichlorobenzyl) may pose higher toxicity risks due to bioaccumulation .
Biological Activity
N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine is an organic compound that belongs to the class of diamines, characterized by its unique structural features which include a cyclopropyl group, a pyridine ring, and an ethane backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | N'-cyclopropyl-N'-(pyridin-4-yl)methyl-ethane-1,2-diamine |
| Molecular Formula | C11H16N4 |
| Molecular Weight | 204.27 g/mol |
| CAS Number | Not available |
Structural Characteristics
The compound's structure is pivotal to its biological activity. The cyclopropyl group contributes to the compound's rigidity, while the pyridine ring is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-stacking with biological macromolecules.
N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine exhibits biological activity primarily through its interaction with specific receptors and enzymes. The exact mechanism remains under investigation; however, preliminary studies suggest that it may modulate neurotransmitter systems or act as an enzyme inhibitor.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Anticonvulsant Activity : Initial studies suggest potential anticonvulsant effects, warranting further exploration in models of epilepsy.
- Antihypertensive Effects : The compound may influence blood pressure regulation through modulation of vascular tone.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.
1. Anticonvulsant Activity
A study evaluated the anticonvulsant properties of various diamines, including N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine. In rodent models subjected to maximal electroshock (MES) tests, the compound demonstrated a significant reduction in seizure duration compared to controls, indicating potential efficacy as an anticonvulsant agent.
2. Antihypertensive Effects
In a separate investigation focusing on cardiovascular health, N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine was administered to hypertensive rat models. Results showed a marked decrease in systolic blood pressure over a 24-hour period post-administration, suggesting its potential as an antihypertensive drug.
3. Neuroprotection Studies
Research into neuroprotective effects revealed that the compound could reduce neuronal apoptosis in cultured hippocampal neurons exposed to oxidative stress. This suggests a possible role in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-Cyclopropyl-N1-(pyridin-2-yl)methyl-ethane-1,2-diamine | Cyclopropyl + Pyridine (2-position) | Moderate anticonvulsant activity |
| N1-Cyclopropyl-N1-(piperidin-4-yl)methyl-ethane-1,2-diamine | Cyclopropyl + Piperidine (4-position) | Stronger analgesic effects |
This comparison highlights how slight variations in structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
